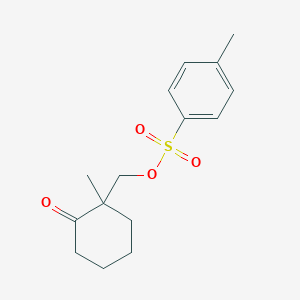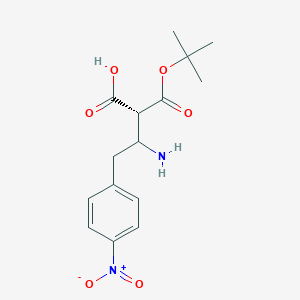
(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butanoic acid backbone. This may involve the use of Grignard reagents, alkylation reactions, or other carbon-carbon bond-forming reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.
科学研究应用
Chemistry
In chemistry, ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of peptides and proteins. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the elongation of peptide chains.
Medicine
In medicine, ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is investigated for its potential therapeutic applications. It may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
作用机制
The mechanism of action of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The nitrophenyl group may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid: A similar compound without the chiral center.
N-(tert-Butoxycarbonyl)-3-amino-4-phenylbutanoic acid: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc protecting group and the nitrophenyl group
属性
分子式 |
C15H20N2O6 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
InChI 键 |
FYKKSMQJFKRFLB-PIJUOVFKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
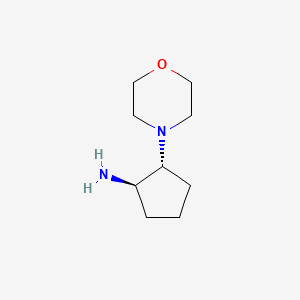
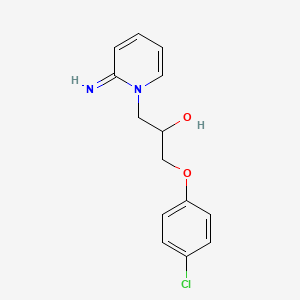
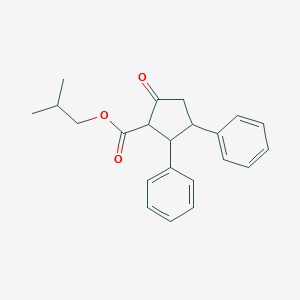
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

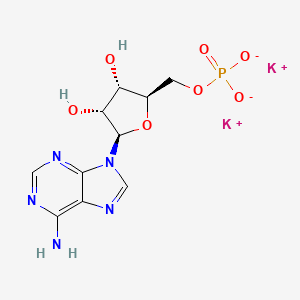
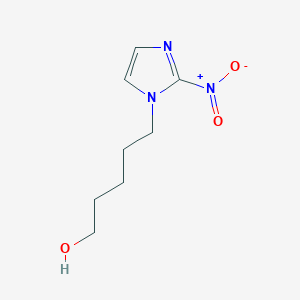
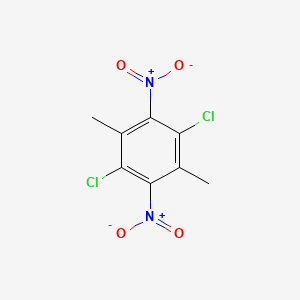
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)

